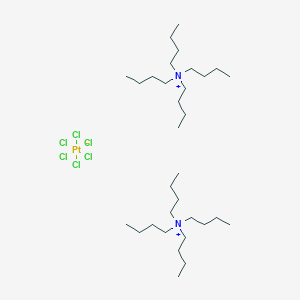
Imidazo(1,2-a)pyridine-3-acetic acid, 2-(p-chlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo(1,2-a)pyridine-3-acetic acid, 2-(p-chlorophenyl)-, also known as CP-96,345, is a potent and selective antagonist of the GABAB receptor. This compound has been extensively studied for its biochemical and physiological effects, as well as its potential therapeutic applications.
Wirkmechanismus
Imidazo(1,2-a)pyridine-3-acetic acid, 2-(p-chlorophenyl)- is a selective antagonist of the GABAB receptor. The GABAB receptor is a G protein-coupled receptor that is activated by the neurotransmitter gamma-aminobutyric acid (GABA). Activation of the GABAB receptor leads to a decrease in neurotransmitter release and a decrease in neuronal excitability. Imidazo(1,2-a)pyridine-3-acetic acid, 2-(p-chlorophenyl)- binds to the GABAB receptor and prevents the activation of the receptor by GABA, leading to an increase in neurotransmitter release and neuronal excitability.
Biochemische Und Physiologische Effekte
Imidazo(1,2-a)pyridine-3-acetic acid, 2-(p-chlorophenyl)- has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the nucleus accumbens, a brain region involved in reward and addiction. Imidazo(1,2-a)pyridine-3-acetic acid, 2-(p-chlorophenyl)- has also been shown to increase the release of acetylcholine in the hippocampus, a brain region involved in learning and memory. Additionally, Imidazo(1,2-a)pyridine-3-acetic acid, 2-(p-chlorophenyl)- has been shown to decrease the release of glutamate in the hippocampus, which may contribute to its anticonvulsant effects.
Vorteile Und Einschränkungen Für Laborexperimente
Imidazo(1,2-a)pyridine-3-acetic acid, 2-(p-chlorophenyl)- has a number of advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of the GABAB receptor, which allows for the study of the specific effects of GABAB receptor blockade. Additionally, Imidazo(1,2-a)pyridine-3-acetic acid, 2-(p-chlorophenyl)- has been extensively studied in animal models, which allows for the translation of findings to humans. However, one limitation is that Imidazo(1,2-a)pyridine-3-acetic acid, 2-(p-chlorophenyl)- has a relatively short half-life, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for the study of Imidazo(1,2-a)pyridine-3-acetic acid, 2-(p-chlorophenyl)-. One direction is the study of its potential therapeutic applications, particularly in the treatment of addiction. Additionally, further studies of the biochemical and physiological effects of Imidazo(1,2-a)pyridine-3-acetic acid, 2-(p-chlorophenyl)- may provide insight into its mechanism of action and potential therapeutic targets. Finally, the development of longer-acting analogues of Imidazo(1,2-a)pyridine-3-acetic acid, 2-(p-chlorophenyl)- may overcome some of the limitations of the compound for lab experiments.
Synthesemethoden
Imidazo(1,2-a)pyridine-3-acetic acid, 2-(p-chlorophenyl)- can be synthesized using a multi-step process. The first step involves the reaction of ethyl 2-oxo-4-phenylbutyrate with hydrazine hydrate to form 4-phenyl-1,2,3,6-tetrahydropyridazine-7-carboxylic acid ethyl ester. This intermediate is then reacted with phosphorus oxychloride to form 2-chloro-4-phenylpyridazine-3-carboxylic acid ethyl ester. The final step involves the reaction of this intermediate with p-chlorobenzylamine to form Imidazo(1,2-a)pyridine-3-acetic acid, 2-(p-chlorophenyl)-.
Wissenschaftliche Forschungsanwendungen
Imidazo(1,2-a)pyridine-3-acetic acid, 2-(p-chlorophenyl)- has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, anticonvulsant, and muscle relaxant effects in animal models. Imidazo(1,2-a)pyridine-3-acetic acid, 2-(p-chlorophenyl)- has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Eigenschaften
CAS-Nummer |
17745-06-1 |
|---|---|
Produktname |
Imidazo(1,2-a)pyridine-3-acetic acid, 2-(p-chlorophenyl)- |
Molekularformel |
C15H11ClN2O2 |
Molekulargewicht |
286.71 g/mol |
IUPAC-Name |
2-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C15H11ClN2O2/c16-11-6-4-10(5-7-11)15-12(9-14(19)20)18-8-2-1-3-13(18)17-15/h1-8H,9H2,(H,19,20) |
InChI-Schlüssel |
ZPHLXYYPDRCBMG-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC(=C(N2C=C1)CC(=O)O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1=CC2=NC(=C(N2C=C1)CC(=O)O)C3=CC=C(C=C3)Cl |
Andere CAS-Nummern |
17745-06-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]propiononitrile](/img/structure/B102027.png)

![9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-](/img/structure/B102029.png)

![9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine](/img/structure/B102033.png)







